
2,4-Dibromo-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2 It is a derivative of pyrimidine, characterized by the presence of two bromine atoms at the 2nd and 4th positions and a methyl group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylpyrimidine typically involves the bromination of 6-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dibromo-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or dioxane.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) in ethanol or methanol.
Major Products Formed
科学研究应用
2,4-Dibromo-6-methylpyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dibromo-6-methylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been studied as kinase inhibitors, which can modulate signaling pathways involved in cell proliferation and survival . The bromine atoms and the methyl group contribute to the compound’s ability to bind to active sites and exert biological effects.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar structure but with chlorine atoms instead of bromine.
2,4-Diamino-6-methylpyrimidine: Contains amino groups instead of bromine atoms.
Uniqueness
2,4-Dibromo-6-methylpyrimidine is unique due to the presence of bromine atoms, which can participate in specific chemical reactions such as halogen bonding and facilitate the synthesis of diverse derivatives. Its reactivity and the ability to undergo various transformations make it a valuable compound in synthetic organic chemistry.
属性
分子式 |
C5H4Br2N2 |
|---|---|
分子量 |
251.91 g/mol |
IUPAC 名称 |
2,4-dibromo-6-methylpyrimidine |
InChI |
InChI=1S/C5H4Br2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 |
InChI 键 |
LWUKSBFPJGXVEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



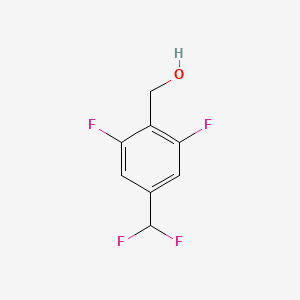

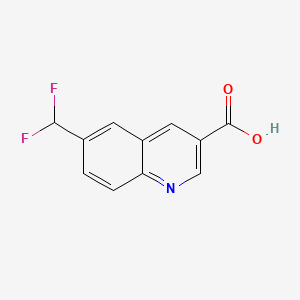
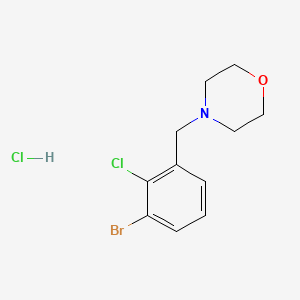
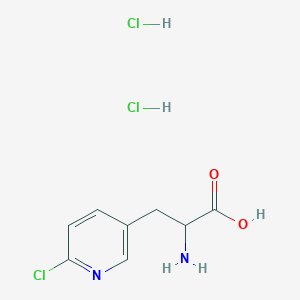
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12502161.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12502165.png)
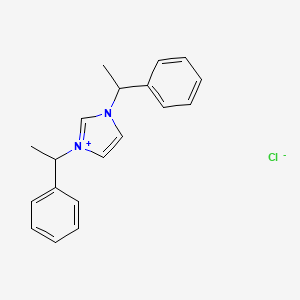
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12502177.png)
![1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502180.png)
![3-cyclopropyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12502182.png)
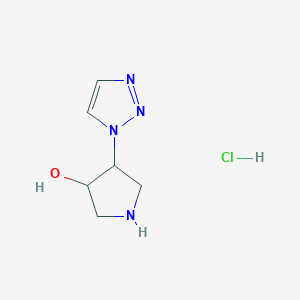
![Ethyl 3-{[(2-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502201.png)
